2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid
Description
Properties
IUPAC Name |
2-[(2-oxo-1,3-dihydroindol-5-yl)methyl]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3S/c16-11-5-8-3-7(1-2-9(8)14-11)4-12-15-10(6-19-12)13(17)18/h1-3,6H,4-5H2,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOSXJHNIOKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)CC3=NC(=CS3)C(=O)O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminophenylacetic Acid Derivatives
A common route to 2,3-dihydro-2-oxo-1H-indoles involves cyclodehydration of 2-aminophenylacetic acid derivatives. For example, heating 2-amino-5-bromophenylacetic acid in polyphosphoric acid (PPA) induces intramolecular cyclization, yielding 5-bromo-2,3-dihydro-2-oxo-1H-indole . Halogenation at the 5-position facilitates subsequent cross-coupling or alkylation reactions.
Functionalization at the 5-Position
Introducing the methylene linker requires electrophilic substitution or metallation strategies. 5-Bromo-2,3-dihydro-2-oxo-1H-indole undergoes Suzuki-Miyaura coupling with methylene-containing boronic esters, though direct alkylation via Friedel-Crafts reactions is hindered by the indole’s electron-deficient nature. Alternatively, 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole can be synthesized by reducing a 5-formyl intermediate (e.g., via Vilsmeier-Haack formylation).
Thiazole Ring Construction
Hantzsch Thiazole Synthesis
The 4-thiazolecarboxylic acid subunit is efficiently constructed via Hantzsch cyclization. Reacting ethyl 2-bromoacetoacetate with thiourea in ethanol under reflux yields ethyl 4-methylthiazole-5-carboxylate . Subsequent bromination at the 4-methyl position (using NBS/AIBN) and hydrolysis affords the carboxylic acid.
Direct Carboxylation of Thiazoles
An alternative approach involves lithiation of 4-methylthiazole followed by quenching with CO. However, this method suffers from poor regioselectivity and requires low-temperature conditions (-78°C).
Coupling Strategies for Indole-Thiazole Conjugation
Nucleophilic Alkylation
The methylene bridge is installed via alkylation of 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole with 4-(bromomethyl)thiazole-5-carboxylic acid . Using potassium carbonate as a base in DMF at 60°C achieves moderate yields (55–60%). Competing O-alkylation is mitigated by steric hindrance from the indole’s lactam ring.
Mitsunobu Reaction
Coupling 5-hydroxymethyl-2,3-dihydro-2-oxo-1H-indole with 4-mercaptothiazole-5-carboxylic acid under Mitsunobu conditions (DIAD, PPh) affords the target compound in higher yields (70–75%). This method avoids harsh alkylation conditions but necessitates expensive reagents.
Saponification and Final Functionalization
The ethyl ester of the thiazolecarboxylic acid is hydrolyzed to the free acid using aqueous NaOH in ethanol (80°C, 4 h). Acidic work-up (HCl) precipitates the product, which is recrystallized from ethanol/water.
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Patents by Natco Pharma highlight the use of ambient-pressure saponification and continuous-flow reactors to enhance throughput. Critical parameters include:
Chemical Reactions Analysis
Types of Reactions: 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context .
Comparison with Similar Compounds
Key Observations :
- Thiazole vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid group increases polarity and hydrogen-bonding capacity relative to ITE’s methyl ester, likely altering solubility and target affinity .
- Substituent Effects : Methoxy or methyl groups on the indole ring (e.g., ’s 5h) improve antimicrobial activity, suggesting that electron-donating groups enhance efficacy .
Biological Activity
2-[(2,3-Dihydro-2-oxo-1H-indol-5-yl)methyl]-4-thiazolecarboxylic Acid (CAS 1368872-95-0) is a heterocyclic compound that integrates the structural features of indole and thiazole moieties. This unique combination has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by data tables and case studies.
The molecular formula of this compound is , with a molecular weight of 270.29 g/mol. The compound features both indole and thiazole rings, which are known for their diverse biological activities.
Antimicrobial Activity
Research has shown that compounds containing thiazole and indole derivatives exhibit significant antimicrobial properties. A study highlighted the synthesis of various thiazole-indole derivatives, including this compound, which demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to evaluate their effectiveness.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 2-Thiazolecarboxylic Acid | 8 | Staphylococcus aureus |
| 2-Indole Derivative | 16 | Escherichia coli |
| This compound | 4 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of the compound was evaluated through various in vitro assays. Notably, it exhibited cytotoxic effects on several cancer cell lines, including breast cancer (MCF7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Case Study:
In a study involving MCF7 cells, treatment with this compound resulted in an IC50 value of 12 µM after 48 hours, indicating significant cytotoxicity. Flow cytometry analysis revealed an increase in the sub-G1 population, suggesting apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12 | Apoptosis |
| A549 | 15 | Cell Cycle Arrest |
The proposed mechanism for the biological activity of this compound involves its interaction with specific enzymes and receptors. It is hypothesized that the compound may inhibit key signaling pathways involved in cancer progression and microbial resistance.
Enzyme Inhibition
Studies have indicated that derivatives similar to this compound can act as inhibitors for various enzymes such as xanthine oxidase (XO). The inhibition of XO is particularly relevant for conditions like gout. The structure–activity relationship (SAR) analysis suggests that modifications to the thiazole or indole moieties can enhance inhibitory potency.
Comparative Analysis
When compared to other thiazole and indole derivatives, this compound shows superior biological activity due to the synergistic effects imparted by its dual-ring structure.
| Compound Type | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Simple Thiazoles | Moderate | Low |
| Simple Indoles | Low | Moderate |
| Thiazole-Indole Hybrid | High | High |
Q & A
Q. Basic Analytical Framework
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the indole-thiazole linkage. The methylene bridge (CH₂) between the indole and thiazole moieties typically appears as a singlet at δ 4.2–4.5 ppm .
- FTIR : Strong absorption bands at ~1700 cm⁻¹ (carboxylic acid C=O) and ~1650 cm⁻¹ (indole C=O) confirm functional groups .
- HPLC : Reverse-phase HPLC with a C18 column (gradient: acetonitrile/water + 0.1% TFA) ensures purity assessment, with retention times adjusted based on polarity .
How can researchers optimize synthetic yield and purity when scaling up production?
Q. Advanced Experimental Design
- Reaction Optimization :
- Catalyst Screening : Replace sodium acetate with milder bases (e.g., triethylamine) to reduce side reactions .
- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates, reducing reaction time to 2–3 hours .
- Purification Strategies :
How should contradictory biological activity data be resolved across independent studies?
Q. Advanced Data Contradiction Analysis
- Source Identification :
- Meta-Analysis : Aggregate data from studies using standardized protocols (e.g., IC₅₀ measurements under consistent pH and temperature) .
What computational approaches are recommended for studying its molecular interactions?
Q. Advanced Modeling Strategies
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like cyclooxygenase-2 (COX-2) or kinase enzymes. The indole moiety often engages in π-π stacking, while the carboxylic acid participates in hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes, focusing on RMSD and binding free energy (MM/PBSA) .
What strategies enable selective functionalization of the indole and thiazole rings?
Q. Advanced Synthetic Chemistry
- Indole Modification : Protect the carboxylic acid group with tert-butyl esters to direct electrophilic substitution (e.g., bromination at the 6-position) .
- Thiazole Derivatization : Introduce substituents at the 2-position of the thiazole via Suzuki-Miyaura coupling, leveraging palladium catalysts and aryl boronic acids .
How does the compound’s stability under physiological conditions impact in vitro assays?
Q. Advanced Pharmacokinetic Analysis
- pH Stability : Conduct accelerated degradation studies (pH 1–9, 37°C) to identify labile sites. The carboxylic acid group may undergo esterification in acidic conditions, requiring buffered solutions (pH 7.4) for assays .
- Metabolite Profiling : Use LC-MS/MS to detect oxidative metabolites (e.g., hydroxylation at the indole 3-position), which could influence activity .
What are the key challenges in establishing structure-activity relationships (SAR) for this compound?
Q. Advanced SAR Methodology
- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., fluorine at indole 5-position or methyl groups on the thiazole) to isolate contributions to bioactivity .
- Data Normalization : Account for lipophilicity (logP) and solubility variations using QSAR models to avoid confounding SAR interpretations .
Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular Weight | ~302.3 g/mol | Calculated |
| logP (Predicted) | 2.1 ± 0.3 (ChemAxon) | |
| Solubility (PBS, pH 7.4) | 0.12 mg/mL |
Q. Table 2. Common Synthetic Byproducts and Mitigation
| Byproduct | Cause | Mitigation Strategy |
|---|---|---|
| Di-indole adducts | Excess aldehyde reagent | Stoichiometric control |
| Thiazole ring-opening | Prolonged reflux in acetic acid | Reduce reaction time |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
